2-(2-Bromophenyl)-2-methylpropan-1-amine
Overview
Description
2-(2-Bromophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a brominated phenyl ring attached to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a suitable precursor, followed by amination. One common method involves the bromination of 2-methylpropan-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can produce corresponding alcohols or hydrocarbons .
Scientific Research Applications
2-(2-Bromophenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)ethylamine: Similar structure but with an ethylamine group instead of a methylpropan-1-amine group.
2-(2-Bromophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a methylpropan-1-amine group.
Uniqueness
2-(2-Bromophenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenyl ring and the methylpropan-1-amine group allows for versatile applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIPNMFKYLRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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